(S)-1,2,4-Butanetriol is a high-purity, chiral C4 polyol that serves as a foundational building block in asymmetric organic synthesis and industrial manufacturing [1]. Characterized by its three reactive hydroxyl groups and a defined stereocenter, it is highly valued as a precursor for complex pharmaceutical active ingredients (APIs), including HIV protease inhibitors like amprenavir, as well as specialized energetic plasticizers[2]. By providing pre-installed stereochemistry, this compound allows manufacturers to bypass complex late-stage chiral resolutions, making it a critical procurement target for scaling stereospecific workflows and ensuring reproducible downstream processability [1].
Substituting enantiopure (S)-1,2,4-butanetriol with its racemic counterpart (CAS 3068-00-6) or achiral analogs fundamentally disrupts stereospecific manufacturing pipelines [1]. In pharmaceutical synthesis, using the racemate results in a 50:50 mixture of diastereomeric intermediates, immediately halving the maximum theoretical yield of the target API and introducing severe purification bottlenecks [2]. Furthermore, in chemoenzymatic applications, biological catalysts exhibit strict enantiomer recognition; the (R)-enantiomer often fails to bind to active sites, rendering racemic mixtures highly inefficient and unpredictable for biocatalytic transformations [3].
In the synthesis of (S)-3-hydroxytetrahydrofuran—a critical intermediate for the HIV protease inhibitor amprenavir—starting with (S)-1,2,4-butanetriol allows for direct cyclization with >99% enantiomeric excess (ee)[1]. Conversely, utilizing racemic 1,2,4-butanetriol yields a racemic tetrahydrofuran mixture, capping the theoretical yield of the desired (S)-enantiomer at 50% and necessitating costly chiral chromatography [2]. Procuring the enantiopure (S)-form eliminates these downstream resolution steps, drastically improving overall atom economy and process throughput [1].
| Evidence Dimension | Maximum theoretical yield of (S)-3-hydroxytetrahydrofuran |
| Target Compound Data | ~100% theoretical yield (>99% ee) |
| Comparator Or Baseline | Racemic 1,2,4-butanetriol (50% theoretical yield, 0% ee) |
| Quantified Difference | 2x increase in target enantiomer yield and elimination of chiral resolution |
| Conditions | Acid-catalyzed cyclization in API intermediate manufacturing |
Procuring the enantiopure starting material directly translates to higher API yields and lower downstream purification costs in pharmaceutical manufacturing.
(S)-1,2,4-Butanetriol acts as a highly specific substrate and fructosyl acceptor in biocatalytic processes involving levansucrase enzymes [1]. Microscale thermophoresis (MST) assays demonstrate that the (S)-enantiomer successfully binds to the active site of Erwinia tasmaniensis levansucrase, mimicking the natural fructosyl moiety [1]. In stark contrast, the (R)-enantiomer exhibits significantly reduced or undetectable binding under identical assay conditions [1]. This strict enantioselectivity confirms that racemic mixtures will suffer from poor catalytic turnover and competitive inhibition.
| Evidence Dimension | Enzyme binding affinity |
| Target Compound Data | Favorable, measurable binding interaction |
| Comparator Or Baseline | (R)-1,2,4-butanetriol (Undetectable or significantly reduced binding) |
| Quantified Difference | Complete loss of binding efficacy when the stereocenter is inverted |
| Conditions | Microscale thermophoresis (MST) assay with Erwinia tasmaniensis levansucrase |
For chemoenzymatic synthesis, buyers must procure the exact (S)-enantiomer to ensure the biocatalyst functions effectively without inhibition from the inactive isomer.
1,2,4-Butanetriol is a critical precursor for synthesizing 1,2,4-butanetriol trinitrate (BTTN), an advanced energetic plasticizer used in solid rocket propellants and insensitive munitions [1]. When compared to traditional glycerol-derived nitroglycerin, BTTN exhibits markedly lower volatility and reduced shock sensitivity, significantly enhancing handling safety and formulation stability . Procuring high-purity (S)-1,2,4-butanetriol ensures consistent nitration kinetics and reproducible thermal properties across production batches [1].
| Evidence Dimension | Volatility and shock sensitivity of the nitrated derivative |
| Target Compound Data | BTTN (derived from 1,2,4-butanetriol) exhibits low volatility and high stability |
| Comparator Or Baseline | Nitroglycerin (derived from glycerol baseline) |
| Quantified Difference | Significant reduction in volatility and handling risk for insensitive munitions |
| Conditions | Nitration and formulation of energetic plasticizers for propellants |
Upgrading from glycerol to butanetriol allows defense and aerospace manufacturers to produce safer, more stable energetic formulations.
Driven by its ability to cyclize into enantiopure (S)-3-hydroxytetrahydrofuran without late-stage resolution, (S)-1,2,4-butanetriol is a highly efficient starting material for manufacturing HIV protease inhibitors such as amprenavir and fosamprenavir [1].
Due to its validated binding affinity with levansucrase enzymes, the (S)-enantiomer is highly suited as a fructosyl acceptor in biocatalytic workflows, enabling the green synthesis of complex oligosaccharides and chiral pharmaceutical glycosides[2].
As a direct precursor to BTTN, high-purity 1,2,4-butanetriol is prioritized in the aerospace and defense sectors for formulating solid rocket propellants and insensitive munitions, offering enhanced thermal stability compared to traditional glycerol-based alternatives [3].